4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Overview
Description
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is a chemical compound belonging to the thiazole family, characterized by its unique structure and potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and a carbohydrazide moiety, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to interact with a variety of biological targets, including enzymes like xanthine oxidase and DNA topoisomerase II .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have demonstrated significant anticancer activity, suggesting potential cytotoxic effects .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to changes in the metabolic flux and levels of metabolites. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, affecting cellular communication and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression is crucial for its biological activity . Additionally, this compound has been shown to interact with DNA, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s interaction with these enzymes can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is essential for the compound’s therapeutic effects, as it ensures that the active compound reaches the desired site of action .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with its target biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through the cyclization of a suitable precursor, such as an α-aminonitrile, with a thiol under acidic conditions.
Introduction of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution, where the thiazole ring acts as the substrate.
Carbohydrazide Formation: The carbohydrazide moiety is introduced by reacting the thiazole derivative with hydrazine hydrate under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiazole ring into corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.
Substitution: Substitution reactions can replace hydrogen atoms on the thiazole ring with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Reagents like halogens (e.g., chlorine, bromine), alkyl halides, and strong bases are used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Halogenated thiazoles and alkylated thiazoles.
Scientific Research Applications
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: Utilized in the development of new materials, catalysts, and chemical sensors.
Comparison with Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is compared with other similar compounds, such as:
Thiazole derivatives: Other thiazole-based compounds with different substituents and functional groups.
Phenyl derivatives: Compounds containing phenyl groups with varying positions and substituents.
Carbohydrazide derivatives: Compounds with carbohydrazide moieties in different chemical environments.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-9(10(15)14-12)16-11(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSOVDYCSQOIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351940 | |
Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61292-08-8 | |
Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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